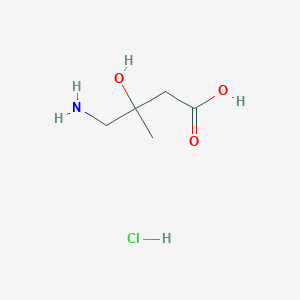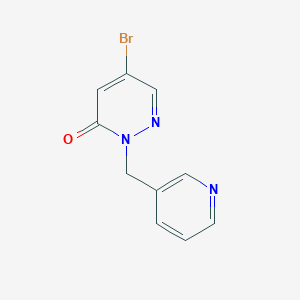
5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyrimidine derivatives have been employed in the design of privileged structures in medicinal chemistry . They exhibit a wide range of pharmacological activities and are used to prepare libraries of novel heterocyclic compounds with potential biological activities .
Synthesis Analysis
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . The specific synthesis process for “5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one” was not found in the available resources.Scientific Research Applications
Spectroscopic Studies
- Steady State Absorption and Fluorescence: Studies on pyridazin-3(2H)-one derivatives, including 5-bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one, have been conducted to estimate ground and excited state dipole moments using absorption and emission spectra. This research provides insights into the molecular transitions and solvent effects on these compounds, which are essential for understanding their chemical and physical properties (Desai et al., 2016).
Synthesis and Reactivity
- Suzuki Cross-Coupling Reaction: A study describes the use of Suzuki cross-coupling reactions to synthesize novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, a compound related to 5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one. These reactions are pivotal for creating a range of chemical structures with potential biological activities (Ahmad et al., 2017).
- Palladium-Catalyzed Cross-Coupling: Another study focused on the Palladium-catalyzed cross-coupling reactions of bromopyridazinones for synthesizing 5-substituted 6-phenyl-(2H)-pyridazin-3-ones, demonstrating the compound's utility in creating diverse molecular architectures (Estevez, Coelho, & Raviña, 1999).
Optical and Biological Properties
- Density Functional Theory (DFT) Studies: DFT studies on 5-Bromo-2-(trifluoromethyl)pyridine, a similar compound, have been conducted to understand its spectroscopic, optical, and antimicrobial properties. This kind of research is critical for evaluating the potential applications of related compounds in various fields, including materials science and biology (Vural & Kara, 2017).
Application in Light-Emitting Devices
- Photophysical Investigations: A study on iridium tetrazolate complexes, including derivatives of pyridines like 5-bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one, revealed significant insights into their redox and emission properties. Such compounds have potential applications in organic light-emitting devices and biological labeling (Stagni et al., 2008).
Novel Synthetic Approaches
- One-Pot Synthesis: Novel methods for synthesizing derivatives of pyridazin-3(2H)-one, which include the target compound, have been developed. These methods are significant for creating complex molecules efficiently and are valuable in medicinal chemistry and material science (Basanagouda & Kulkarni, 2011).
properties
IUPAC Name |
5-bromo-2-(pyridin-3-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-9-4-10(15)14(13-6-9)7-8-2-1-3-12-5-8/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVQCFJDSZGUGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Methoxyphenoxy)methyl]benzohydrazide](/img/structure/B2365749.png)
![2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2365752.png)
![1-allyl-4-(1-(3-(3,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2365755.png)
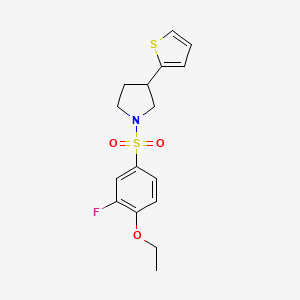
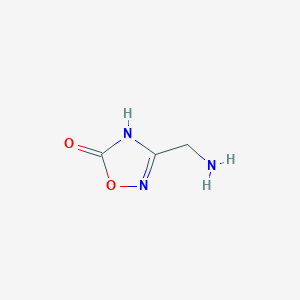
![1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2365758.png)

![N-[2-(2-Methylpyrazol-3-yl)ethyl]-N-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)prop-2-enamide](/img/structure/B2365760.png)

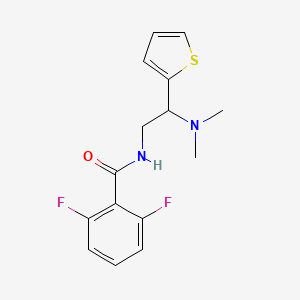

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2365770.png)
